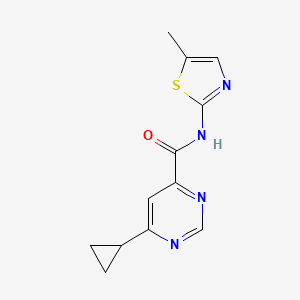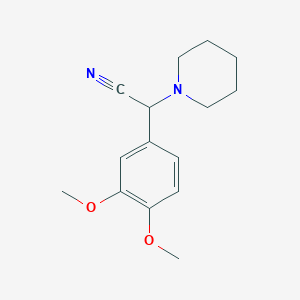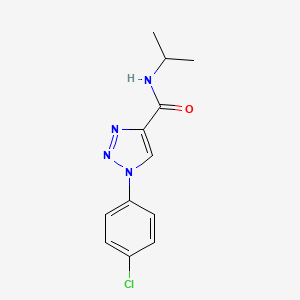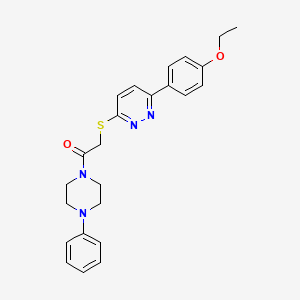![molecular formula C13H16F3NO4S2 B2615222 N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1448043-42-2](/img/structure/B2615222.png)
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H16F3NO4S2 and its molecular weight is 371.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizers
A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for medical applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Agents
Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives has revealed their potential as antiproliferative agents. These compounds have been tested against various tumor cell lines, showing significant inhibitory effects, especially against breast cancer and neuroblastoma cell lines. Such studies suggest the utility of sulfonamide derivatives in developing new anticancer therapies (Motavallizadeh et al., 2014).
Environmental and Agricultural Chemistry
The hydrolysis and degradation of sulfonylurea herbicides, such as triasulfuron, have been investigated to understand their persistence and breakdown in the environment. Studies on triasulfuron indicate that its degradation is pH-dependent, with primary pathways including cleavage of the sulfonylurea bridge. This research provides insights into the environmental impact and management of such compounds (Braschi et al., 1997).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have been explored for their enzyme inhibition properties, particularly against carbonic anhydrases. These enzymes are crucial in various physiological processes, and inhibitors can have therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of tumors. Research into N-substituted benzenesulfonamides has provided valuable insights into designing potent inhibitors with specific pharmacological profiles (Di Fiore et al., 2011).
Pain Management and Anti-inflammatory Properties
A study on 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides showcases their development for potential application in pathological pain management in mice. These compounds have demonstrated significant anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparing favorably with known pain management drugs like Celecoxib. Such research underscores the potential of sulfonamide derivatives in developing new pain management therapies (Lobo et al., 2015).
Propriétés
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S2/c1-20-12(6-7-22-9-12)8-17-23(18,19)11-4-2-10(3-5-11)21-13(14,15)16/h2-5,17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZYHRRUGWMNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2615142.png)



![1-(3-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2615147.png)

![8-heptyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615150.png)



![1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2615158.png)

![N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615162.png)
